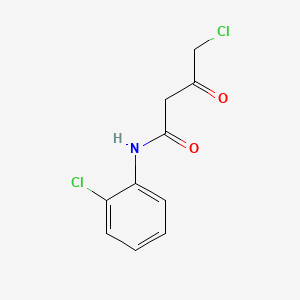

4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide

Description

Properties

CAS No. |

39082-01-4 |

|---|---|

Molecular Formula |

C10H9Cl2NO2 |

Molecular Weight |

246.09 g/mol |

IUPAC Name |

4-chloro-N-(2-chlorophenyl)-3-oxobutanamide |

InChI |

InChI=1S/C10H9Cl2NO2/c11-6-7(14)5-10(15)13-9-4-2-1-3-8(9)12/h1-4H,5-6H2,(H,13,15) |

InChI Key |

OMZUSMXJSPFYOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CC(=O)CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the direct condensation of ethyl 4-chloroacetoacetate with 2-chloroaniline under solvent-free conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, followed by elimination of ethanol.

Typical Procedure :

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 2–3 hours | |

| Temperature | 120–130°C | |

| Purification Method | Column chromatography | |

| Purity (HPLC) | >95% |

Advantages :

Chlorination of N-(2-Chlorophenyl)-3-oxobutanamide

Direct Chlorination Using Cl₂ Gas

This two-step approach first synthesizes N-(2-chlorophenyl)-3-oxobutanamide, followed by regioselective chlorination at the β-keto position.

Step 1 : Synthesis of N-(2-chlorophenyl)-3-oxobutanamide

-

Reactants : Ethyl acetoacetate, 2-chloroaniline.

Step 2 : Chlorination at the 4-Position

Key Data

| Parameter | Value | Source |

|---|---|---|

| Chlorination Time | 12 hours | |

| Catalyst Loading | 5 mol% FeCl₃ | |

| Regioselectivity | >90% for 4-chloro isomer |

Challenges :

-

Requires strict temperature control to avoid over-chlorination.

-

Generation of HCl necessitates corrosion-resistant equipment.

Coupling of 4-Chloroacetoacetic Acid with 2-Chloroaniline Using DCC/DMAP

Carbodiimide-Mediated Amidation

This method employs 4-chloroacetoacetic acid and 2-chloroaniline, linked via N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Typical Procedure :

-

Reactants : 4-Chloroacetoacetic acid (1.0 eq), 2-chloroaniline (1.1 eq), DCC (1.2 eq), DMAP (0.1 eq).

-

Solvent : Anhydrous THF.

-

Conditions : Stirring at 0°C (30 minutes), then room temperature (24 hours).

-

Workup : Filtration to remove dicyclohexylurea, solvent evaporation, and recrystallization.

Yield : 65–70%.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 24 hours | |

| Solvent | THF | |

| Byproduct | Dicyclohexylurea |

Advantages :

Continuous-Flow Industrial Synthesis

Falling-Film Reactor Approach

This scalable method integrates chlorination and amidation in a continuous-flow system, optimizing efficiency and yield.

Step 1 : Chlorination of Diketene

-

Reactants : Diketene, Cl₂ gas.

-

Conditions : Falling-film reactor at −5°C, residence time 10 minutes.

Step 2 : Amidation with 2-Chloroaniline

Key Data

Advantages :

Oxidative Chlorination Using Hypervalent Iodine Reagents

PhI(OAc)₂/FeCl₃-Mediated Method

This novel approach utilizes phenyliodine diacetate (DIB) and FeCl₃ to oxidize and chlorinate N-(2-chlorophenyl)-3-oxobutanamide in one pot.

Typical Procedure :

-

Reactants : N-(2-chlorophenyl)-3-oxobutanamide (1.0 eq), DIB (2.0 eq), FeCl₃ (1.5 eq).

-

Solvent : Acetonitrile.

-

Workup : Extraction with ethyl acetate, drying, and solvent removal.

Key Data

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Solvent-Free Condensation | 75–82 | >95 | Moderate | High |

| Direct Chlorination | 68–74 | 90 | High | Moderate |

| DCC/DMAP Coupling | 65–70 | 98 | Low | Low |

| Continuous-Flow | 88–92 | >99 | High | High |

| Oxidative Chlorination | 55–60 | 85 | Low | Low |

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions due to the amide functional group. This reaction cleaves the amide bond, yielding a carboxylic acid or its conjugate base and the corresponding amine.

Oxidative Dichlorination

Using (diacetoxyiodo)benzene (DIB) with Lewis acids like ZnCl₂, the β-ketoamide undergoes oxidative cleavage to form 2,2-dichloro-N-phenylacetamide. This reaction involves:

-

Generation of chlorinating agents (e.g., dichloroiodobenzene).

-

β-ketoamide activation by Lewis acids, enhancing nucleophilicity at the methylene carbon.

-

Carbon–carbon bond cleavage via retro-Claisen condensation .

Palladium-Catalyzed Dichlorination

A palladium(II)-catalyzed method enables α,α-dichlorination of β-dicarbonyl compounds. This approach directly introduces two chlorine atoms at the α-position, leveraging the β-ketoamide’s reactivity .

Condensation Reactions

The compound can participate in condensation reactions, such as with substituted benzaldehydes and urea derivatives, under reflux conditions. These reactions form heterocyclic derivatives (e.g., tetrahydropyrimidine carboxamides) .

Oxidative Cleavage (DIB Method)

-

Formation of Chlorinating Agent : DIB reacts with ZnCl₂ to generate PhICl₂ or similar chlorinating species.

-

Activation of β-Ketoamide : Lewis acids (e.g., ZnCl₂) enhance the nucleophilicity of the methylene carbon.

-

Nucleophilic Attack : Acetate ions attack the carbonyl carbon, initiating bond cleavage via retro-Claisen condensation.

-

Protonation : Electrophilic attack on the double bond yields the final dichlorinated product .

Palladium-Catalyzed Dichlorination

This method involves sequential C–Cl bond formation, where palladium facilitates two chlorination steps at the α-position of the β-ketoamide .

Research Findings

-

Substrate Scope : The DIB method effectively dichlorinates β-ketoamides regardless of substituent electronic effects .

-

Mechanistic Insights : Oxidative cleavage involves intermediate formation of α,α-dichloro β-ketoamides before retro-Claisen condensation .

-

Biological Activity : Derivatives exhibit antitubercular activity, highlighting the compound’s role in drug discovery .

This compound’s versatility in synthesis and reaction pathways underscores its significance in organic chemistry and applied sciences. Further studies on its QSAR-driven applications are warranted.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of 4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide exhibit significant antimicrobial properties. In particular, compounds similar to this structure have shown effectiveness against Mycobacterium tuberculosis. Studies suggest that modifications to the phenyl group can enhance the compound's activity against resistant strains of bacteria .

Anticancer Potential

The compound has been evaluated for its anticancer properties. Certain derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo, suggesting a potential role in cancer therapy. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is an area of active research .

Chromatographic Techniques

4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide can be effectively analyzed using high-performance liquid chromatography (HPLC). A specific method utilizing a Newcrom R1 column allows for the separation and quantification of this compound in various matrices. The mobile phase typically consists of acetonitrile and water with phosphoric acid, making it suitable for pharmacokinetic studies and impurity profiling .

Synthesis of Novel Polymers

The compound serves as a precursor in the synthesis of novel polymers with potential applications in drug delivery systems. Its ability to form stable complexes with various metal ions enhances its utility in creating materials with tailored properties for biomedical applications .

Case Study 1: Antitubercular Activity

A study focused on synthesizing derivatives of 4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide reported significant antitubercular activity. The synthesized compounds were tested against Mycobacterium tuberculosis, showing varying degrees of effectiveness based on structural modifications. The most potent derivative exhibited an MIC (minimum inhibitory concentration) value significantly lower than that of standard treatments .

Case Study 2: Chromatographic Analysis

In a detailed analysis published by SIELC Technologies, the application of HPLC for separating 4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide was explored. The study highlighted the scalability of the method for preparative separation, emphasizing its relevance in pharmaceutical research where purity and concentration are critical .

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Studies

Reactivity in Oxidative Cleavage: The target compound and its analogs (e.g., N-(4-chlorophenyl)-3-oxobutanamide) are effective substrates for DIB-mediated oxidative cleavage to 2,2-dihaloacetamides. The position of substituents on the phenyl ring (e.g., 2-Cl vs. 4-Cl) has minimal impact on this reaction, suggesting a broad substrate scope . In contrast, ester derivatives like ethyl 4-(3-chlorophenyl)-3-oxobutanoate undergo hydrolysis rather than oxidative cleavage, highlighting the critical role of the amide group in directing reactivity.

The methyl group in N-(2-chloro-4-methylphenyl)-3-oxobutanamide increases steric bulk and hydrophobicity, which may improve membrane permeability in biological systems.

Pigment Applications: The azo derivative 2-((4-Chloro-2-nitrophenyl)azo)-N-(2-chlorophenyl)-3-oxobutanamide exhibits extended conjugation due to the azo linkage, making it suitable as a pigment (C.I. Pigment Yellow 3). This contrasts with the non-conjugated target compound, which lacks chromophoric groups.

Biological Activity

4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide, also known by its CAS number 39082-01-4, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C10H8Cl2N2O

- Molecular Weight : 233.09 g/mol

- IUPAC Name : 4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide

- CAS Number : 39082-01-4

Antimicrobial Properties

Research indicates that 4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, which is crucial for maintaining cell integrity.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Studies have also evaluated the anticancer potential of this compound. It has been shown to sensitize resistant tumor cells to apoptosis, particularly in prostate cancer cell lines. For instance, in experiments involving PPC-1 cells, 4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide increased sensitivity to chemotherapeutic agents, leading to enhanced cell death.

| Cell Line | IC50 (µM) | Effect of Compound |

|---|---|---|

| PPC-1 (Prostate) | 20 ± 2 | Sensitized to CH-11 |

| OVCAR-3 (Ovarian) | 35 ± 4 | Sensitized to CH-11 |

| T47D (Breast) | Not tested | Potential sensitization |

The results indicate that this compound may act as a sensitizer in combination therapies for cancer treatment.

The biological activity of 4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, particularly those related to cell proliferation and survival.

- Cell Cycle Disruption : By inducing apoptosis in cancer cells, it disrupts the normal cell cycle, leading to decreased viability.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, contributing to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of 4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide:

- Antimicrobial Study : A study published in NCBI evaluated the compound against various pathogens and confirmed its broad-spectrum antimicrobial activity.

- Cancer Cell Sensitization : Research conducted by the American Association for Cancer Research demonstrated that this compound could enhance the efficacy of existing chemotherapeutic agents in resistant cancer cell lines.

- Mechanistic Insights : A recent publication explored the molecular interactions of the compound with target proteins involved in apoptosis and metabolic regulation.

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-N-(2-chlorophenyl)-3-oxobutanamide?

Answer:

The compound is typically synthesized via a Claisen condensation between 4-chloroacetoacetate derivatives and 2-chloroaniline. Key steps include:

- Step 1: Activation of the β-keto ester (e.g., ethyl 4-chloroacetoacetate) using acyl chlorides or coupling agents like DCC.

- Step 2: Nucleophilic substitution with 2-chloroaniline under reflux in anhydrous solvents (e.g., THF or DCM) .

- Step 3: Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Validation requires HPLC purity >95% and structural confirmation via NMR (e.g., characteristic carbonyl peaks at δ 170-175 ppm) .

Basic: How is the compound characterized for structural and purity validation?

Answer:

- Spectroscopic Analysis:

- 1H/13C NMR: Identifies aromatic protons (δ 7.2-7.8 ppm), carbonyl groups (δ 165-175 ppm), and chlorinated substituents.

- FT-IR: Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- Chromatography:

Advanced: What computational methods optimize its synthesis and reduce trial-and-error approaches?

Answer:

- Reaction Path Search: Quantum chemical calculations (DFT) predict transition states and intermediates, prioritizing energetically favorable pathways .

- Machine Learning: Algorithms trained on reaction databases (e.g., PubChem) recommend optimal solvents, temperatures, and catalysts. For example, DMAP may accelerate amide coupling .

- Experimental Validation: High-throughput screening (HTS) in microreactors tests computational predictions, enabling rapid iteration .

Advanced: How do researchers resolve contradictions in reported biological activity data?

Answer:

- Comparative Assays: Replicate studies under standardized conditions (e.g., NIH/3T3 cell lines for cytotoxicity) to isolate variables like solvent effects (DMSO vs. ethanol) .

- Dose-Response Analysis: Generate IC50 curves to differentiate true bioactivity from assay artifacts (e.g., false positives in MTT assays due to compound absorbance) .

- Target Validation: Use CRISPR-Cas9 knockouts to confirm specificity for suspected targets (e.g., kinase inhibition) .

Basic: What are its primary applications in medicinal chemistry research?

Answer:

- Pharmacophore Development: The β-ketoamide moiety mimics enzyme substrates (e.g., protease inhibitors), making it a scaffold for drug candidates .

- Antimicrobial Screening: Tested against Gram-positive bacteria (e.g., S. aureus) via agar diffusion assays, with MIC values compared to chloramphenicol .

Advanced: What reaction mechanisms explain its stability under acidic conditions?

Answer:

- Resonance Stabilization: The β-ketoamide group delocalizes electrons, reducing protonation susceptibility.

- Steric Hindrance: Ortho-chloro substituents on the phenyl ring prevent nucleophilic attack on the amide bond.

- Experimental Evidence: Stability confirmed via HPLC after 24-hour incubation in pH 2 buffer (e.g., gastric fluid simulation) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal: Quench with 10% NaOH before incineration to degrade chlorinated byproducts .

- First Aid: Immediate rinsing with PBS for eye contact; activated charcoal for ingestion .

Advanced: How is its reactivity exploited in material science applications?

Answer:

- Coordination Chemistry: The β-ketoamide acts as a bidentate ligand for transition metals (e.g., Cu²⁺), forming complexes with catalytic activity in oxidation reactions .

- Polymer Modification: Grafting onto polystyrene via radical polymerization enhances thermal stability (TGA data shows ~20°C increase in decomposition temperature) .

Advanced: What strategies improve yield in scaled-up synthesis?

Answer:

- Flow Chemistry: Continuous reactors minimize side reactions (e.g., hydrolysis) by controlling residence time and mixing efficiency .

- Catalyst Recycling: Immobilized lipases (e.g., Candida antarctica) enable reusable amidation catalysts, reducing costs .

- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, triggering automated adjustments .

Advanced: How do researchers validate its metabolic pathways in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.